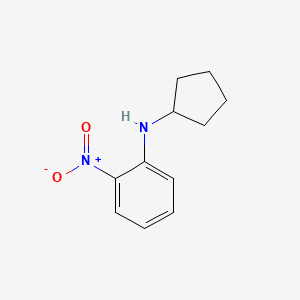

N-cyclopentyl-2-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentyl-2-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-13(15)11-8-4-3-7-10(11)12-9-5-1-2-6-9/h3-4,7-9,12H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLZSKZOTVXWNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-cyclopentyl-2-nitroaniline (CAS 55432-25-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclopentyl-2-nitroaniline is an organic compound with the CAS number 55432-25-2.[1][2] Structurally, it is a derivative of 2-nitroaniline with a cyclopentyl group attached to the amino nitrogen. While specific research on this compound is limited, its parent molecule, 2-nitroaniline, is a well-established intermediate in the synthesis of a wide range of commercially important products, including dyes, pigments, pharmaceuticals, and agrochemicals.[3][4] The introduction of the cyclopentyl moiety can significantly alter the physicochemical properties of the parent aniline, such as its lipophilicity and metabolic stability, making this compound a compound of interest for investigation in drug discovery and materials science. This guide provides a comprehensive overview of the known and predicted properties of this compound, a detailed synthesis protocol, a comparative spectroscopic analysis, and safety considerations.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound consists of a benzene ring substituted with a nitro group and a cyclopentylamino group at positions 1 and 2, respectively. The presence of the electron-withdrawing nitro group ortho to the amino group significantly influences the electronic properties and reactivity of the molecule.

Below is a table summarizing the available and predicted physicochemical properties of this compound, with a comparison to the experimentally determined properties of 2-nitroaniline.

| Property | This compound (CAS 55432-25-2) | 2-Nitroaniline (CAS 88-74-4) |

| Molecular Formula | C₁₁H₁₄N₂O₂[1] | C₆H₆N₂O₂[5] |

| Molecular Weight | 206.24 g/mol [1] | 138.126 g/mol [5] |

| Appearance | Not available | Orange solid[5] |

| Melting Point | Not available | 71.5 °C[5] |

| Boiling Point | Not available | 284 °C[5] |

| Solubility | Not available | 0.117 g/100 ml in water (20°C)[5] |

| pKa (of anilinium salt) | Not available | -0.3[5] |

Synthesis of this compound: A Detailed Protocol and Mechanistic Insights

The synthesis of this compound can be achieved through the nucleophilic aromatic substitution of a suitable starting material, such as 2-nitrochlorobenzene, with cyclopentylamine. The electron-withdrawing nitro group activates the ortho position for nucleophilic attack.

Experimental Protocol

Materials:

-

2-Nitrochlorobenzene

-

Cyclopentylamine

-

Anhydrous potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for eluent

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitrochlorobenzene (1 equivalent), anhydrous potassium carbonate (2 equivalents), and a suitable solvent such as DMF or DMSO.

-

Add cyclopentylamine (1.2 equivalents) to the mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound.

Causality Behind Experimental Choices:

-

Base (K₂CO₃): The use of a base is crucial to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. Potassium carbonate is a suitable, non-nucleophilic base for this transformation.

-

Solvent (DMF or DMSO): Polar apathetic solvents like DMF or DMSO are excellent choices as they can dissolve the reactants and intermediates, and their high boiling points allow for heating to accelerate the reaction rate.

-

Excess Cyclopentylamine: A slight excess of cyclopentylamine is used to ensure the complete consumption of the starting 2-nitrochlorobenzene.

-

Aqueous Work-up and Extraction: This standard procedure is used to remove the inorganic salts and the polar solvent from the reaction mixture.

-

Column Chromatography: This purification technique is essential to isolate the desired product from any unreacted starting materials and side products.

Spectroscopic Characterization: A Comparative Analysis

Due to the lack of published experimental spectra for this compound, this section provides a predicted spectroscopic analysis and a detailed comparison with the well-characterized parent compound, 2-nitroaniline.

¹H NMR Spectroscopy

Predicted ¹H NMR Spectrum of this compound (in CDCl₃, 400 MHz):

-

δ 8.15 (dd, 1H): Aromatic proton ortho to the nitro group and meta to the amino group.

-

δ 7.40 (m, 1H): Aromatic proton para to the nitro group.

-

δ 6.85 (d, 1H): Aromatic proton ortho to the amino group.

-

δ 6.70 (m, 1H): Aromatic proton meta to the nitro group and para to the amino group.

-

δ 3.80 (m, 1H): Methine proton of the cyclopentyl group attached to the nitrogen.

-

δ 1.60-1.90 (m, 8H): Methylene protons of the cyclopentyl group.

-

δ 8.30 (br s, 1H): NH proton.

Experimental ¹H NMR Spectrum of 2-Nitroaniline (in CDCl₃, 400 MHz): [6][7]

-

δ 8.12 (d, 1H)

-

δ 7.36 (t, 1H)

-

δ 6.81 (d, 1H)

-

δ 6.70 (t, 1H)

-

δ 5.98 (s, 2H)

Comparative Analysis:

-

The aromatic region of this compound is expected to be similar to that of 2-nitroaniline, with slight upfield or downfield shifts due to the electronic effect of the N-cyclopentyl group.

-

The most significant difference will be the appearance of signals corresponding to the cyclopentyl group in the aliphatic region of the spectrum for this compound.

-

The broad singlet for the two amino protons in 2-nitroaniline will be replaced by a broad singlet for the single NH proton and a multiplet for the methine proton of the cyclopentyl group in this compound.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectrum of this compound (in CDCl₃, 100 MHz):

-

δ 145.0: Aromatic carbon attached to the amino group.

-

δ 136.0: Aromatic carbon ortho to the nitro group.

-

δ 133.0: Aromatic carbon attached to the nitro group.

-

δ 126.0: Aromatic carbon para to the nitro group.

-

δ 118.0: Aromatic carbon ortho to the amino group.

-

δ 115.0: Aromatic carbon meta to the nitro group.

-

δ 55.0: Methine carbon of the cyclopentyl group.

-

δ 33.0: Methylene carbons of the cyclopentyl group adjacent to the methine.

-

δ 24.0: Methylene carbons of the cyclopentyl group beta to the methine.

Experimental ¹³C NMR Spectrum of 2-Nitroaniline:

-

δ 149.27, 147.49, 129.94, 120.66, 113.15, 109.03 [7]

Comparative Analysis:

-

The chemical shifts of the aromatic carbons in this compound are expected to be similar to those of 2-nitroaniline.

-

The key difference will be the presence of three additional signals in the aliphatic region corresponding to the three distinct types of carbon atoms in the cyclopentyl ring.

Infrared (IR) Spectroscopy

Predicted IR Spectrum of this compound:

-

~3400 cm⁻¹ (N-H stretch): A sharp peak characteristic of a secondary amine.

-

~3100-3000 cm⁻¹ (Aromatic C-H stretch): Peaks in this region indicate the presence of the benzene ring.

-

~2950-2850 cm⁻¹ (Aliphatic C-H stretch): Strong absorptions corresponding to the C-H bonds of the cyclopentyl group.

-

~1620 cm⁻¹ (N-H bend): Bending vibration of the secondary amine.

-

~1580, 1470 cm⁻¹ (C=C stretch): Aromatic ring stretching vibrations.

-

~1520 cm⁻¹ (Asymmetric NO₂ stretch): A strong absorption characteristic of the nitro group.

-

~1350 cm⁻¹ (Symmetric NO₂ stretch): Another strong absorption for the nitro group.

Experimental IR Spectrum of 2-Nitroaniline:

-

3483 & 3369 cm⁻¹ (N-H stretch): Two peaks characteristic of a primary amine.

-

~3100-3000 cm⁻¹ (Aromatic C-H stretch)

-

1620 cm⁻¹ (N-H bend)

-

1575, 1475 cm⁻¹ (C=C stretch)

-

1505 cm⁻¹ (Asymmetric NO₂ stretch)

-

1345 cm⁻¹ (Symmetric NO₂ stretch)

Comparative Analysis:

-

The most noticeable difference will be in the N-H stretching region. This compound will show a single sharp peak for the secondary amine, whereas 2-nitroaniline exhibits two peaks for the primary amine.

-

This compound will have additional strong peaks in the 2950-2850 cm⁻¹ region due to the aliphatic C-H bonds of the cyclopentyl group, which are absent in the spectrum of 2-nitroaniline.

-

The characteristic nitro group stretches will be present in both spectra at similar wavenumbers.

Mass Spectrometry

Predicted Mass Spectrum of this compound:

-

Molecular Ion (M⁺): m/z = 206.

-

Key Fragmentation Patterns: Loss of the cyclopentyl group, loss of the nitro group, and fragmentation of the cyclopentyl ring.

Experimental Mass Spectrum of 2-Nitroaniline:

-

Molecular Ion (M⁺): m/z = 138.[6]

Comparative Analysis:

-

The molecular ion peak will be the most definitive way to distinguish between the two compounds, with this compound having a molecular ion at m/z 206 and 2-nitroaniline at m/z 138.

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures. While specific toxicity data is not available, it is classified as causing skin and serious eye irritation, and may cause respiratory irritation. It is also considered harmful if swallowed.[2]

Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with soap and water.

-

Store in a tightly closed container in a cool, dry place.

Applications and Research Potential

Given that 2-nitroaniline is a precursor for various pharmaceuticals and agrochemicals, this compound represents a potentially valuable building block for the synthesis of novel bioactive molecules.[3] The introduction of the cyclopentyl group can enhance the lipophilicity of the molecule, which may improve its pharmacokinetic properties, such as membrane permeability and metabolic stability. This makes it an attractive scaffold for medicinal chemistry programs aimed at developing new therapeutic agents. Furthermore, its structure could be utilized in the development of new dyes, pigments, and specialty polymers with modified properties.

Conclusion

This compound is a derivative of 2-nitroaniline with potential applications in various fields of chemical research and development. Although experimental data for this specific compound is scarce, a comprehensive understanding of its properties and reactivity can be inferred through a comparative analysis with its parent compound, 2-nitroaniline. The synthetic protocol and spectroscopic analysis presented in this guide provide a solid foundation for researchers and scientists to synthesize, characterize, and explore the potential of this compound in their respective fields. As with any chemical, proper safety precautions should be strictly followed during its handling and use.

References

-

MySkinRecipes. This compound. [Link]

-

ChemBuyersGuide.com, Inc. ChemScene (Page 435). [Link]

-

Wikipedia. 2-Nitroaniline. [Link]

-

PubChem. 2-Nitroaniline. [Link]

-

Carl ROTH. Safety Data Sheet: 2-Nitroaniline. [Link]

-

LookChem. Cas 1003-03-8,Cyclopentylamine. [Link]

-

ResearchGate. Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. [Link]

-

PrepChem.com. Synthesis of A. N-cyclopropyl-2-nitroaniline. [Link]

-

ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Link]

-

NIST. o-Nitroaniline. [Link]

- Google Patents. CN103848706A - Synthesis method of substituted nitroaniline.

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

ATB. 2-Nitroaniline. [Link]

-

RASĀYAN J. Chem. COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. [Link]

-

Supporting Information - The Royal Society of Chemistry. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. [Link]

Sources

Technical Guide: Synthesis and Characterization of N-Cyclopentyl-2-nitroaniline

Executive Summary

N-cyclopentyl-2-nitroaniline is a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly benzimidazoles, which serve as privileged scaffolds in medicinal chemistry (e.g., kinase inhibitors, antihistamines). This guide provides a rigorous technical breakdown of its physicochemical properties, a self-validating synthesis protocol via Nucleophilic Aromatic Substitution (

The compound is characterized by a strong intramolecular hydrogen bond between the amine proton and the ortho-nitro group, a feature that significantly influences its solubility, NMR spectral signature, and reactivity profiles.

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The following data establishes the baseline identity for this compound. Researchers should use these calculated values for mass spectrometry validation and stoichiometry planning.

| Property | Value | Notes |

| IUPAC Name | This compound | Also: N-cyclopentyl-2-nitrobenzenamine |

| Molecular Formula | ||

| Molecular Weight | 206.24 g/mol | Monoisotopic Mass: ~206.1055 Da |

| Structure Type | Secondary Aryl Amine | Ortho-substituted |

| Appearance | Deep Yellow/Orange Solid | Due to |

| LogP (Predicted) | ~3.2 - 3.5 | Lipophilic; soluble in DCM, EtOAc, DMSO |

| H-Bond Donor | 1 (NH) | Intramolecularly bonded to |

Synthetic Pathway: Nucleophilic Aromatic Substitution ( )

Mechanistic Insight

The most robust synthesis involves the reaction of 1-fluoro-2-nitrobenzene with cyclopentylamine . While the chloro-derivative is cheaper, the fluoro-derivative is recommended for research-scale synthesis due to the high electronegativity of fluorine. This stabilizes the intermediate Meisenheimer complex, significantly accelerating the rate-determining step in

Reaction Pathway Diagram

The following diagram illustrates the transformation from precursors to the final scaffold, including the critical intermediate state.

Figure 1: The

Experimental Protocol

Safety Warning: Nitroaromatics are toxic and can be explosive. 1-fluoro-2-nitrobenzene is a skin irritant and lachrymator. Perform all operations in a fume hood.

Materials

-

Substrate: 1-Fluoro-2-nitrobenzene (1.0 eq)

-

Nucleophile: Cyclopentylamine (1.2 eq)

-

Base: Potassium Carbonate (

, anhydrous, 2.0 eq) or Triethylamine ( -

Solvent: Acetonitrile (

) or DMF (Dimethylformamide).

Step-by-Step Methodology

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-fluoro-2-nitrobenzene (e.g., 5 mmol) in Acetonitrile (15 mL).

-

Addition: Add

(10 mmol) to the solution. -

Nucleophile Introduction: Add Cyclopentylamine (6 mmol) dropwise at room temperature. Note: Exotherm is possible.[1]

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (System: 10% EtOAc in Hexanes). The starting material (high -

Workup:

-

Cool to room temperature.

-

Filter off inorganic salts (

). -

Concentrate the filtrate under reduced pressure.[1]

-

Redissolve residue in Ethyl Acetate and wash with Water (2x) and Brine (1x) to remove excess amine and DMF (if used).

-

-

Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) if high purity (>99%) is required for biological assays.

Structural Characterization Logic

To validate the synthesis, the following spectral features must be confirmed. This constitutes a self-validating system where the absence of specific signals indicates failure.

Proton NMR ( NMR, 400 MHz, )

-

Amine Proton (NH): Look for a broad signal or doublet around 8.0 – 8.5 ppm .

-

Aromatic Region: Four distinct protons in the 6.5 – 8.2 ppm range.

-

H-3 (Ortho to Nitro): Most deshielded doublet (~8.2 ppm).

-

H-6 (Ortho to Amine): Shielded doublet (~6.8 ppm) due to electron donation from the amine nitrogen.

-

-

Cyclopentyl Group:

-

Methine (CH): Multiplet at ~3.8 – 4.0 ppm .

-

Methylenes (

): Complex multiplets in the 1.5 – 2.2 ppm range (8 protons total).

-

Infrared Spectroscopy (FT-IR)

-

N-H Stretch: ~3350

(Sharp, secondary amine). -

Nitro Stretches: Two strong bands at ~1530

(asymmetric) and ~1350

Downstream Utility: Reduction to Diamine

The primary value of this compound lies in its reduction to N-cyclopentyl-1,2-phenylenediamine , a precursor for benzimidazole synthesis.

Figure 2: The drug development workflow. The nitro group is reduced to an amine, creating a diamine "handle" for heterocycle formation.

Reduction Protocol Note

For the reduction step (Step 2 above), Catalytic Hydrogenation (

References

-

Sigma-Aldrich. 2-Nitroaniline Properties and Specifications. Retrieved from

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for 2-Nitroaniline. Retrieved from

-

Organic Chemistry Portal.

). Retrieved from -

ChemicalBook. Synthesis and NMR Spectra of Nitro-substituted N-Alkylanilines. Retrieved from

Sources

- 1. 2-Nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 2. CN113354542B - Preparation method of 2-fluoro-6-nitroaniline - Google Patents [patents.google.com]

- 3. A series of N-(2-phenylethyl)nitroaniline derivatives as precursors for slow and sustained nitric oxide release agents - PubMed [pubmed.ncbi.nlm.nih.gov]

N-cyclopentyl-o-nitroaniline synonyms and IUPAC name

Executive Summary

N-Cyclopentyl-2-nitroaniline (CAS: 18264-75-0) is a secondary aromatic amine characterized by a nitro group ortho to a cyclopentylamino substituent. It serves as a critical intermediate in the synthesis of benzimidazole-based pharmaceuticals, kinase inhibitors, and antioxidants. This guide outlines the compound's nomenclature, validated synthetic protocols via Nucleophilic Aromatic Substitution (

Nomenclature & Identity

Precise nomenclature is vital for database searching and regulatory compliance. The compound is a derivative of aniline where one amine proton is replaced by a cyclopentyl ring, and a nitro group is positioned at the ortho (2-) position.

Identification Data[1][2][3][4][5][6]

| Parameter | Value |

| IUPAC Name | This compound |

| Preferred Synonym | 2-Nitro-N-cyclopentylaniline |

| Alternative Synonyms | N-(2-Nitrophenyl)cyclopentanamine; Benzenamine, N-cyclopentyl-2-nitro- |

| CAS Registry Number | 18264-75-0 |

| Molecular Formula | |

| Molecular Weight | 206.24 g/mol |

| SMILES | [O-]c1ccccc1NC1CCCC1 |

Chemical Structure & Properties[3][4][6][7][8][9]

Structural Analysis

The molecule features an intramolecular hydrogen bond between the amine proton (

-

Reduced Basicity: The electron-withdrawing nitro group (via resonance and induction) decreases the electron density on the amine nitrogen, making it less nucleophilic than unsubstituted aniline.

-

Lipophilicity: The cyclopentyl ring adds significant hydrophobic character (

), increasing solubility in organic solvents (DCM, EtOAc) compared to the parent 2-nitroaniline. -

Color: Strong

transitions result in a characteristic deep orange-to-red coloration.

Synthetic Protocol: Nucleophilic Aromatic Substitution ( )

The most robust synthesis involves the reaction of 1-fluoro-2-nitrobenzene with cyclopentylamine. While the chloro-derivative is cheaper, the fluoro-derivative is recommended for high-purity applications due to the "fluorine effect" in

Reaction Pathway Diagram

Figure 1: The

Experimental Methodology

Objective: Synthesis of 10g of this compound.

Reagents:

-

1-Fluoro-2-nitrobenzene (1.0 eq)

-

Cyclopentylamine (1.2 eq)

-

Potassium Carbonate (

) (1.5 eq) - Acid Scavenger -

Acetonitrile (ACN) or DMF - Solvent

Step-by-Step Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[2]

-

Solvation: Dissolve 1-fluoro-2-nitrobenzene (14.1 g, 100 mmol) in 100 mL of dry Acetonitrile.

-

Base Addition: Add anhydrous

(20.7 g, 150 mmol) to the solution. -

Nucleophile Addition: Add cyclopentylamine (10.2 g, 120 mmol) dropwise over 10 minutes. Note: The reaction is exothermic; observe temperature.

-

Reflux: Heat the mixture to 80°C (reflux) for 4–6 hours. Monitor progress via TLC (Eluent: 10% EtOAc/Hexanes). The starting material spot (

) should disappear, replaced by a lower -

Workup:

-

Cool to room temperature.

-

Filter off the inorganic salts (

/KF). -

Concentrate the filtrate under reduced pressure.

-

Redissolve residue in Ethyl Acetate (100 mL) and wash with water (

mL) and brine (

-

-

Purification: Dry over

, filter, and concentrate. If necessary, purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

Why this works (Causality):

The reaction relies on the electron-withdrawing power of the nitro group to activate the benzene ring. Fluorine is the preferred leaving group because its high electronegativity inductively stabilizes the anionic intermediate (Meisenheimer complex), which is the rate-determining step in

Downstream Applications: Benzimidazole Synthesis

The primary utility of this compound is its reduction to

Reduction Workflow

The nitro group is reduced to a primary amine, creating a vicinal diamine system.

-

Method A (Catalytic Hydrogenation):

(1 atm), 10% Pd/C, MeOH. High yield, clean. -

Method B (Chemical Reduction):

in Ethanol or Fe/Acetic Acid. Used if alkene functionality exists elsewhere in the molecule (chemoselective).

Benzimidazole Cyclization Pathway

Figure 2: Conversion of the nitroaniline intermediate into a pharmacologically active benzimidazole scaffold.[3]

Analytical Characterization (Expected Data)

To validate the identity of the synthesized compound, compare spectral data against these expected values:

-

NMR (400 MHz,

-

8.15 (dd, 1H, Ar-H ortho to

-

8.05 (br s, 1H,

- 7.40 (t, 1H, Ar-H).

- 6.80 (d, 1H, Ar-H ortho to amine).

- 6.65 (t, 1H, Ar-H).

-

3.95 (m, 1H,

-

2.10 – 1.50 (m, 8H, cyclopentyl

-

8.15 (dd, 1H, Ar-H ortho to

-

IR Spectroscopy:

-

(

-

(Asymmetric

-

(Symmetric

-

(

References

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for SNAr mechanisms).

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24897912 (Parent 2-Nitroaniline Data). Link

- Beaumard, F., Daïch, A., & Oulyadi, H. (2010). Regioselective Synthesis of 1,2-Disubstituted Benzimidazoles. Tetrahedron Letters, 51(38), 5032-5035. (Reference for downstream benzimidazole synthesis).

Sources

Navigating the Unknown: A Technical Safety Guide for 2-nitro-N-cyclopentylaniline

For Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide to the safe handling and management of 2-nitro-N-cyclopentylaniline. In the dynamic landscape of pharmaceutical research and development, novel chemical entities are frequently synthesized and evaluated. While comprehensive safety data for every new compound may not be immediately available, a robust safety assessment can be constructed by examining its structural components and related molecules. This guide provides a framework for researchers to handle 2-nitro-N-cyclopentylaniline with a high degree of caution, grounded in the known hazards of its chemical relatives, 2-nitroaniline and N-cyclopentylaniline.

Executive Summary: A Compound of Inferred High Hazard

Inferred Hazard Profile:

-

Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled, based on the high toxicity of 2-nitroaniline.[1][2]

-

Organ Damage: Potential for damage to organs through prolonged or repeated exposure.[1][2]

-

Irritation: May cause skin and eye irritation.

-

Aquatic Toxicity: Expected to be harmful to aquatic life with long-lasting effects.[1][2]

This guide will deconstruct the available data for its structural precursors to build a comprehensive and cautious set of safety protocols.

Deconstruction of a Molecule: Hazard Analysis of Structural Analogues

The core of our safety assessment lies in understanding the contributions of the two primary components of 2-nitro-N-cyclopentylaniline: the 2-nitroaniline core and the N-cyclopentyl group.

The 2-Nitroaniline Precedent: A High-Hazard Profile

2-Nitroaniline is classified as a highly toxic substance. Its safety data provides the primary basis for our conservative handling recommendations.

GHS Classification of 2-Nitroaniline:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[1][3] |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin[1][3] |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled[1][3] |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure[1][2] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | 3 | H412: Harmful to aquatic life with long lasting effects[1][2] |

The "Danger" signal word and the associated pictograms for acute toxicity (skull and crossbones) and specific target organ toxicity underscore the seriousness of these hazards.[1][2]

Expert Insight: The nitro group on the aromatic ring is a well-known toxiphore. Its presence significantly increases the reactivity and potential for adverse biological interactions compared to aniline itself. The primary routes of exposure—oral, dermal, and inhalation—are all associated with high toxicity, meaning that even small exposures could have significant health consequences.

The N-Cyclopentylaniline Influence

Data for N-cyclopentylaniline also indicates a significant hazard profile, reinforcing the need for caution.

GHS Classification of N-Cyclopentylaniline:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[4] |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin[4] |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled[4] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[4] |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure[4] |

Logical Synthesis: The combination of the high toxicity of the 2-nitroaniline core with the known hazards of N-alkylation (as seen with N-cyclopentylaniline) suggests that 2-nitro-N-cyclopentylaniline should be handled as a substance with a high degree of acute and chronic toxicity. The cyclopentyl group, while not as reactive as the nitro group, will alter the lipophilicity of the molecule, which could influence its absorption and distribution in the body.

Prudent Practices: Recommended Safe Handling Protocols

Given the inferred high hazard of 2-nitro-N-cyclopentylaniline, the following handling and storage protocols are mandated.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile) at all times. Change gloves immediately if contamination is suspected.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when handling larger quantities or when there is a risk of splashing.

-

Body Protection: A lab coat is required. For procedures with a higher risk of contamination, a chemically resistant apron or coveralls should be used.

-

Respiratory Protection: All handling of solid or solutions of 2-nitro-N-cyclopentylaniline must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[3]

Workflow for Donning and Doffing PPE:

Caption: Sequential workflow for donning and doffing PPE.

Engineering Controls and Storage

-

Ventilation: All work with 2-nitro-N-cyclopentylaniline must be performed in a properly functioning chemical fume hood.[3]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5][6] The container should be tightly closed and clearly labeled with the compound name and appropriate hazard warnings.[2] Store in a locked cabinet or other secure location.[1][6]

-

Housekeeping: Avoid the formation of dust.[1][3] Use wet cleaning methods or a HEPA-filtered vacuum for cleanup; do not dry sweep.

Emergency Procedures: A Self-Validating Response System

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][2] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1][2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |

Emergency Response Decision Tree:

Caption: Decision tree for emergency response to an exposure event.

Spill and Leak Procedures

-

Small Spills: For small spills of solid material, carefully dampen with a suitable solvent (e.g., 60-70% ethanol) to avoid raising dust, then transfer to a sealed container for disposal.[7]

-

Large Spills: Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.

-

Environmental Precautions: Prevent spills from entering drains or waterways, as the compound is expected to be harmful to aquatic life.[3]

Physical and Chemical Properties: A Data-Informed Perspective

While experimental data for 2-nitro-N-cyclopentylaniline is not available, we can reference the properties of its analogues.

| Property | 2-Nitroaniline | N-Cyclopentylaniline | 2-Cyclopentylaniline |

| Molecular Formula | C₆H₆N₂O₂[7] | C₁₁H₁₅N[8] | C₁₁H₁₅N[9] |

| Molecular Weight | 138.12 g/mol [7] | 161.24 g/mol [8] | 161.24 g/mol [9] |

| Appearance | Orange-yellow solid[7] | Data not available | Data not available |

| Melting Point | 70-73 °C[5] | Data not available | Data not available |

| Boiling Point | 284 °C[5][7] | Data not available | Data not available |

| Solubility | Slightly soluble in cold water; soluble in hot water and many organic solvents.[7] | Data not available | Data not available |

| log Kow | 1.85[3][7] | Data not available | 3.2[9] |

The addition of the cyclopentyl group will increase the molecular weight and likely decrease the melting point and boiling point relative to 2-nitroaniline. The lipophilicity (indicated by log Kow) is also expected to be higher than that of 2-nitroaniline, which may enhance its ability to be absorbed through the skin.

Toxicological and Ecotoxicological Profile: An Evidence-Based Inference

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data to suggest that 2-nitroaniline is carcinogenic or mutagenic.[3] However, in the absence of specific data for 2-nitro-N-cyclopentylaniline, it cannot be assumed to be non-carcinogenic or non-mutagenic.

-

Ecotoxicity: 2-Nitroaniline is harmful to aquatic life.[1][2] It is reasonable to assume that 2-nitro-N-cyclopentylaniline will also exhibit aquatic toxicity. Therefore, it must be disposed of as hazardous waste, and release to the environment must be avoided.[3]

-

Persistence and Degradability: 2-Nitroaniline is not readily biodegradable.[3] The addition of the cyclopentyl group is unlikely to increase its rate of degradation.

-

Bioaccumulation: The bioaccumulation potential of 2-nitroaniline is low.[3] The higher log Kow of the cyclopentyl-substituted analogue suggests that the potential for bioaccumulation of 2-nitro-N-cyclopentylaniline may be greater.

Conclusion: A Commitment to a Culture of Safety

The handling of novel chemical entities like 2-nitro-N-cyclopentylaniline is a testament to the pioneering spirit of research. However, this spirit must be balanced with an unwavering commitment to safety. In the absence of a comprehensive, experimentally derived safety profile, a conservative approach based on the known hazards of structural analogues is not just a recommendation—it is a requirement. By treating 2-nitro-N-cyclopentylaniline with the high degree of caution outlined in this guide, researchers can protect themselves, their colleagues, and the environment while continuing to push the boundaries of science.

References

-

Safety Data Sheet: 2-Nitroaniline - Carl ROTH. (n.d.). Retrieved from [Link]

-

Phenol, 2-nitro-: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme (AICIS). (2019, December 12). Retrieved from [Link]

-

2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem. (n.d.). Retrieved from [Link]

-

2-NITROANILINE EXTRA PURE MSDS CAS No - Loba Chemie. (2015, April 9). Retrieved from [Link]

-

2-Cyclopentylaniline | C11H15N | CID 12159859 - PubChem. (n.d.). Retrieved from [Link]

-

2-nitro-N-(4-nitrophenyl)aniline | C12H9N3O4 | CID 69159 - PubChem. (n.d.). Retrieved from [Link]

-

N-Cyclopentylaniline | C11H15N | CID 142481 - PubChem. (n.d.). Retrieved from [Link]

-

N-cyclopentyl-2-nitro-5-phenylmethoxyaniline | C18H20N2O3 | CID 67369053 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. lobachemie.com [lobachemie.com]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. N-Cyclopentylaniline | C11H15N | CID 142481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Nitroaniline | 88-74-4 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-Cyclopentylaniline | 40649-26-1 | Benchchem [benchchem.com]

- 9. 2-Cyclopentylaniline | C11H15N | CID 12159859 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-cyclopentyl-2-nitroaniline solubility in organic solvents

Technical Guide: Solubility Characterization and Process Optimization for N-Cyclopentyl-2-nitroaniline

Executive Summary

This compound (CAS: 55432-25-2) is a critical intermediate in the synthesis of benzimidazole-based pharmaceuticals and antiviral agents.[1] Its solubility profile is the governing parameter for reaction yield, purification efficiency, and crystallization kinetics.

This guide addresses the solubility behavior of this compound in organic solvents. While specific thermodynamic tables are often proprietary, this document synthesizes available synthesis data with structural property relationships (SPR) to establish a predictive solubility profile.[1] It further provides a validated experimental protocol for generating precise solubility data required for process scale-up.

Physicochemical Profile & Structural Analysis

To understand the solubility of this compound, we must analyze its deviation from the parent compound, 2-nitroaniline .[1]

| Property | 2-Nitroaniline (Parent) | This compound | Impact on Solubility |

| Structure | Primary amine (-NH₂) | Secondary amine (-NH-Cyclopentyl) | Reduced H-bond donor capacity.[1] |

| Lipophilicity (LogP) | ~1.85 | ~2.8 – 3.2 (Estimated) | Significant increase in non-polar solvent affinity.[1] |

| Molecular Weight | 138.12 g/mol | 206.24 g/mol | Higher MW typically lowers molar solubility slightly.[1] |

| Crystal Lattice | Strong intermolecular H-bonds | Disrupted packing due to cyclopentyl ring | Potential for lower melting point and higher solubility in lipophilic solvents compared to parent.[1] |

Solvent Class Predictions:

-

High Solubility: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Toluene.[1]

-

Moderate Solubility (Temperature Dependent): Ethanol (EtOH), Methanol (MeOH), Isopropanol (IPA).[1] Ideal for crystallization.

-

Low/Insoluble: Water, Hexane (cold).[1]

Experimental Protocol: Solubility Determination

For rigorous process development, reliance on literature values is insufficient due to batch-to-batch impurity variations. The following Laser Dynamic Method is the industry standard for generating solubility curves.

Methodology: Laser Monitoring Observation Technique

This method eliminates sampling errors associated with gravimetric analysis.[1]

Equipment:

-

Jacketed glass vessel (50 mL) with precise temperature control (±0.05 K).

-

Laser transmissometer (or turbidity probe).

-

Magnetic stirrer.

Workflow:

-

Preparation: Add a known mass (

) of solvent to the vessel.[1] -

Saturation: Add excess this compound solid until the solution is turbid (laser transmittance

). -

Heating: Raise temperature at 0.5 K/min until the solid dissolves completely (Transmittance jumps to 100%). Record Temperature (

).[1] -

Cooling: Lower temperature until turbidity reappears (

). -

Iteration: Add more solute (increasing mole fraction

) and repeat to generate the full curve.

Visualization: Solubility Determination Workflow

Figure 1: Laser dynamic method workflow for precise solubility curve generation.

Thermodynamic Modeling Framework

Once experimental data (

Modified Apelblat Equation

This is the most accurate empirical model for non-ideal solutions of nitroanilines.[1]

- : Mole fraction solubility of this compound.

- : Absolute temperature (Kelvin).[2]

- : Empirical parameters derived from regression.

Van't Hoff Analysis

To determine the dissolution thermodynamics (Enthalpy

-

Interpretation:

-

If

: Dissolution is endothermic (Solubility increases with T). -

Process Note: this compound synthesis typically requires heating in Ethanol for dissolution, confirming

.[1]

-

Process Application: Crystallization & Purification

Based on the solubility differential, the following solvent systems are recommended for purification.

Recommended Solvent Systems

-

Recrystallization (Single Solvent): Ethanol (EtOH) .

-

Rationale: High solubility at boiling point (approx. 78°C) and significantly lower solubility at room temperature allows for high recovery yields.

-

Protocol: Dissolve crude cake in refluxing EtOH (approx. 5-7 volumes). Cool slowly to 0-5°C.

-

-

Anti-Solvent Crystallization: Ethanol/Water .[1]

-

Rationale: The hydrophobic cyclopentyl group makes the compound insoluble in water.[1]

-

Protocol: Dissolve in minimal warm Ethanol. Slowly add Water (anti-solvent) until the cloud point is reached.

-

Visualization: Purification Logic

Figure 2: Decision logic for purification via crystallization.[1]

References

-

Synthesis & Solvent Context: Benzimidazole derivatives as antiviral agents.[1] Patent WO2012174312A2. (Describes synthesis in Ethanol and extraction in EtOAc).

- Structural Analog Data:Solubility of 2-Nitroaniline in Supercritical Carbon Dioxide. Journal of Chemical & Engineering Data. (Provides baseline for nitroaniline core behavior).

- Methodology Standard:Measurement and Correlation of Solubility of 2-Nitroaniline in Different Organic Solvents.

-

Safety Data: Safety Data Sheet: this compound.[1] Fluorochem / CymitQuimica.

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of N-cyclopentyl-2-nitroaniline: Melting and Boiling Point Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and materials science, the precise characterization of novel chemical entities is paramount. N-cyclopentyl-2-nitroaniline, a derivative of 2-nitroaniline, represents a class of compounds with potential applications stemming from the introduction of a bulky, lipophilic cyclopentyl group to the amine. This modification can significantly alter the molecule's physicochemical properties, including its melting and boiling points. These fundamental thermal properties are critical indicators of purity, crystal lattice energy, and intermolecular forces, all of which have profound implications for a compound's solubility, stability, and bioavailability.

This technical guide provides a comprehensive framework for understanding and determining the melting and boiling points of this compound. In the absence of readily available literature data for this specific molecule, this document emphasizes the foundational principles, experimental methodologies, and the critical thinking required to approach its characterization. We will delve into the expected influence of the N-cyclopentyl substituent on these properties relative to the parent compound, 2-nitroaniline, and provide detailed, self-validating protocols for their experimental determination.

The Significance of Melting and Boiling Points in Drug Development

The transition from a solid to a liquid (melting) and from a liquid to a gas (boiling) are energetic processes that provide a window into the cohesive forces within a substance.

-

Melting Point: For a crystalline solid, the melting point is the temperature at which the crystal lattice breaks down. A sharp melting point range (typically 0.5-1.0°C) is a strong indicator of high purity. Conversely, impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. This phenomenon, known as melting point depression, is a cornerstone of purity assessment in synthetic chemistry.

-

Boiling Point: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a measure of the volatility of a substance and is directly related to the strength of intermolecular forces in the liquid state. For non-ionic organic compounds, these forces are primarily van der Waals interactions and, if applicable, hydrogen bonding.

The introduction of the cyclopentyl group to 2-nitroaniline is expected to have a pronounced effect on both properties. The increased molecular weight and surface area will likely lead to stronger van der Waals forces, suggesting a higher boiling point compared to 2-nitroaniline. The impact on the melting point is more complex, as it depends on how the cyclopentyl group affects the crystal packing efficiency.

Synthesis of this compound: A Proposed Pathway

To determine the physical properties of this compound, a pure sample must first be synthesized. A common and effective method for the N-alkylation of nitroanilines is through nucleophilic aromatic substitution or direct N-alkylation. A plausible synthetic route starting from 2-nitroaniline would involve its reaction with a cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a suitable base.

Caption: Proposed synthesis of this compound via N-alkylation.

Due to the electron-withdrawing nature of the nitro group, the nucleophilicity of the aniline nitrogen is reduced, often necessitating elevated temperatures for the reaction to proceed at a reasonable rate.[1] The choice of a polar aprotic solvent like DMF or DMSO can help to stabilize charged intermediates and increase the reaction rate.[2]

Experimental Determination of Melting and Boiling Points

The following protocols describe standard laboratory methods for the accurate determination of melting and boiling points.

Melting Point Determination: Capillary Method

This method is the most common and reliable for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Protocol:

-

Sample Preparation: Ensure the synthesized this compound is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end on a hard surface to pack the sample down. The sample height should be approximately 2-3 mm.[3]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.

-

For an accurate measurement, heat at a rate of approximately 10-20°C per minute until the temperature is about 20°C below the estimated melting point.[3]

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted (the end of the melting range).

-

-

Purity Assessment: A sharp melting range of 0.5-1.0°C is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Caption: Workflow for melting point determination by the capillary method.

Boiling Point Determination: Micro Reflux Method

For small quantities of liquid, the micro reflux method provides an accurate boiling point.

Apparatus:

-

Small test tube or reaction vial

-

Thermometer or digital temperature probe

-

Heating block or oil bath

-

Boiling chips or a small stir bar

Protocol:

-

Sample Preparation: Place a small amount (a few milliliters) of the purified this compound (assuming it is a liquid at room temperature) into the test tube along with a boiling chip.

-

Apparatus Setup: Clamp the test tube in the heating block. Position the thermometer so that the bulb is approximately 1 cm above the surface of the liquid.

-

Measurement:

-

Begin heating the sample gently.

-

Observe the formation of a ring of condensing vapor (refluxing) on the walls of the test tube.[5]

-

Adjust the thermometer height so that the bulb is at the level of this reflux ring.

-

The stable temperature reading at which the liquid is gently refluxing is the boiling point.

-

It is crucial to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.

-

Caption: Workflow for boiling point determination by the micro reflux method.

Predicted Physicochemical Data and Discussion

| Property | 2-Nitroaniline | This compound (Predicted) | Rationale for Prediction |

| Molecular Weight | 138.13 g/mol [6] | 206.24 g/mol | Addition of a C5H9 group. |

| Melting Point | 71.5 °C[6] | Likely higher | The bulky cyclopentyl group may disrupt crystal packing, but the significant increase in molecular weight and van der Waals forces often leads to a higher melting point. However, this is not always the case and depends on the specific packing arrangement. |

| Boiling Point | 284 °C[6] | Significantly higher | The substantial increase in molecular weight and surface area from the cyclopentyl group will lead to stronger intermolecular van der Waals forces, requiring more energy for the liquid-to-gas phase transition. The loss of one N-H bond for hydrogen bonding is likely outweighed by the increase in dispersion forces. |

The introduction of an alkyl group on the nitrogen of a nitroaniline can have complex effects on its physicochemical properties.[7] While N-alkylation can sometimes decrease basicity, the impact on melting and boiling points is primarily governed by changes in molecular weight, shape, and intermolecular forces.

Conclusion

The determination of the melting and boiling points of this compound is a critical step in its characterization. This guide has provided a comprehensive overview of the theoretical underpinnings, a plausible synthetic strategy, and detailed experimental protocols for these measurements. By adhering to these methodologies, researchers can obtain reliable data that will be invaluable for purity assessment, quality control, and the prediction of the compound's behavior in various applications. The principles and techniques outlined herein are fundamental to the broader practice of chemical synthesis and drug development, ensuring the integrity and reproducibility of scientific research.

References

-

PrepChem. Synthesis of A. N-cyclopropyl-2-nitroaniline. [Link]

- Google Patents. CN103848706A - Synthesis method of substituted nitroaniline.

- Google Patents.

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Journal of the Chemical Society B: Physical Organic. Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

PubChem. 2-Nitroaniline. [Link]

-

University of Calgary. BOILING POINT DETERMINATION. [Link]

-

Wikipedia. 2-Nitroaniline. [Link]

-

Micro-boiling point measurement. [Link]

-

National Institutes of Health. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]

-

The Japanese Pharmacopoeia. Melting Point Determination / General Tests. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

- 7. Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

difference between N-cyclopentyl-2-nitroaniline and N-cyclopropyl-2-nitroaniline

An In-depth Technical Guide to the Core Differences Between N-cyclopentyl-2-nitroaniline and N-cyclopropyl-2-nitroaniline

Introduction

In the landscape of chemical synthesis and drug development, the nuanced differences between structurally similar molecules can dictate their utility, reactivity, and biological activity. This compound and N-cyclopropyl-2-nitroaniline present a compelling case study in this regard. Both share a common 2-nitroaniline core, a versatile building block in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] The fundamental distinction lies in the nature of the N-alkyl substituent: a flexible, five-membered cyclopentyl ring versus a rigid, strained three-membered cyclopropyl ring.

This guide provides a detailed comparative analysis of these two compounds, moving beyond a simple datasheet to explore the profound implications of this single structural change. We will dissect their steric and electronic profiles, synthesis methodologies, spectroscopic signatures, and potential applications, offering field-proven insights for researchers, scientists, and drug development professionals. The causality behind experimental choices and the principles of structure-activity relationships (SAR) will be central to our discussion, ensuring a self-validating and authoritative narrative.

Part 1: Structural and Physicochemical Properties

The initial point of comparison begins with the fundamental architecture of each molecule and the intrinsic properties of their respective cycloalkyl groups.

Molecular Structure and Isomerism

Both molecules are secondary amines where an amino group is attached to a benzene ring, with a nitro group (-NO₂) positioned ortho to it. This ortho-nitro group significantly influences the electronic properties of the aniline nitrogen, reducing its basicity and nucleophilicity.[3] The key differentiator is the N-substituent.

Caption: 2D structures of this compound and N-cyclopropyl-2-nitroaniline.

Comparative Steric and Electronic Effects

The choice between a cyclopentyl and a cyclopropyl group is far from arbitrary in molecular design; it is a strategic decision to modulate a molecule's properties.

-

Steric Hindrance: The cyclopentyl group, with its puckered, non-planar conformations, presents a significantly larger steric profile than the planar, compact cyclopropyl ring. This difference can influence the molecule's ability to fit into an enzyme's active site or a receptor's binding pocket. It can also sterically hinder reactions at the adjacent amino group or the ortho-nitro group.

-

Electronic Profile: The cyclopropyl group possesses unique electronic characteristics not found in other cycloalkanes. Due to severe angle strain, the C-C bonds have a high degree of p-character, allowing the ring to interact with adjacent π-systems through conjugation.[4][5] This property can stabilize adjacent carbocations via hyperconjugation and influence the overall electron density of the molecule.[4] The cyclopropyl ring is often used in medicinal chemistry as a "rigid" linker or an isosteric replacement for a double bond.[6] In contrast, the cyclopentyl group behaves as a typical saturated alkyl group, acting primarily as an electron-donating group through induction and contributing to the molecule's lipophilicity.

These electronic differences are critical. The ability of the cyclopropyl ring to engage in electronic delocalization can alter the reactivity of the aniline core and is a key consideration in drug design for enhancing potency and metabolic stability.[6][7]

Physicochemical Data Comparison

A summary of the core physicochemical properties provides a quantitative basis for comparison.

| Property | This compound | N-cyclopropyl-2-nitroaniline |

| CAS Number | 55432-25-2[8] | 55432-23-0[9] |

| Molecular Formula | C₁₁H₁₄N₂O₂[8] | C₉H₁₀N₂O₂ |

| Molecular Weight | 206.24 g/mol [8] | 178.19 g/mol |

| Appearance | Data not widely available | Data not widely available |

| LogP (Predicted) | ~3.1 | ~2.2 |

Part 2: Synthesis and Reactivity

The synthesis of these molecules typically proceeds via nucleophilic aromatic substitution, where the amine nitrogen of cyclopentylamine or cyclopropylamine displaces a leaving group on the nitrobenzene ring.

General Synthesis Workflow

The most common laboratory and industrial synthesis involves the reaction of 2-chloronitrobenzene with the appropriate amine under heat.[10][11] The electron-withdrawing nitro group activates the chlorine atom for nucleophilic substitution. An excess of the amine is often used to act as both the nucleophile and the base to neutralize the HCl byproduct.

Caption: General workflow for the synthesis of N-cycloalkyl-2-nitroanilines.

Detailed Experimental Protocols

A trustworthy protocol must be self-validating. The following methodologies are based on established chemical principles and literature precedents.

Protocol 1: Synthesis of N-cyclopropyl-2-nitroaniline This protocol is adapted from literature procedures.[11]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-chloro-2-nitrobenzene (1.0 eq, e.g., 10.0 g).

-

Reagent Addition: Add cyclopropylamine (2.5 eq). The excess serves as the base.

-

Reaction Execution: Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: The low nucleophilicity of the aniline product and the starting material requires thermal energy to overcome the activation barrier. Reflux conditions ensure a sustained reaction rate.

-

-

Workup: After cooling to room temperature, pour the reaction mixture into ethyl acetate.

-

Purification: Wash the organic solution sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product.

-

Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the absence of starting material and dialkylated byproducts.

-

Protocol 2: Synthesis of this compound This protocol is based on the general principles of N-alkylation of weakly nucleophilic anilines.[3]

-

Reaction Setup: Combine 2-nitroaniline (1.0 eq), cyclopentyl bromide (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in a round-bottom flask.

-

Causality: Using 2-nitroaniline directly instead of 2-chloronitrobenzene requires a base (K₂CO₃) to deprotonate the aniline nitrogen, increasing its nucleophilicity. An alkyl bromide is a more reactive electrophile than an alkyl chloride.[3]

-

-

Solvent Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) to dissolve the reactants.

-

Reaction Execution: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

-

Workup: Cool the reaction, pour it into water, and extract with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue via column chromatography.

-

Self-Validation: Characterization by spectroscopic methods (NMR, MS) is essential to confirm the structure and purity, ensuring mono-alkylation was achieved and that N,N-dicyclopentylation is minimal.

-

Reactivity Analysis

The N-substituent can influence the reactivity of the 2-nitroaniline scaffold in subsequent transformations.

-

Reduction of the Nitro Group: A common reaction is the reduction of the nitro group to an amine, forming a diamine derivative. This is typically achieved using reagents like H₂/Pd-C, SnCl₂, or Fe/HCl. The cycloalkyl group is inert to these conditions and is not expected to significantly alter the reaction's feasibility, although the steric bulk of the cyclopentyl group might slightly slow the rate of catalyst approach.

-

Fragmentation Behavior: Under mass spectrometry conditions, protonated N-alkyl-2-nitroanilines can undergo unusual intramolecular oxidation of the alkyl chain, initiated by a proton transfer to the nitro group.[12] While this has been studied for simple alkyl chains, the strained cyclopropyl ring might favor alternative fragmentation pathways compared to the more stable cyclopentyl ring.

Part 3: Spectroscopic Characterization

Spectroscopic analysis provides the definitive fingerprint of a molecule. The differences between the cyclopentyl and cyclopropyl groups are stark and easily distinguishable.[13]

| Spectroscopic Method | This compound (Expected Features) | N-cyclopropyl-2-nitroaniline (Expected Features) |

| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm). Broad multiplets for cyclopentyl CH and CH₂ protons (δ 1.5-4.0 ppm). | Aromatic protons (δ 7.0-8.5 ppm). Highly characteristic upfield multiplets for cyclopropyl CH and CH₂ protons (δ 0.5-1.5 ppm).[14] |

| ¹³C NMR | Aromatic carbons (δ 115-150 ppm). Cyclopentyl carbons (δ 24-55 ppm). | Aromatic carbons (δ 115-150 ppm), with the C-NO₂ at ~140 ppm.[14] Cyclopropyl carbons in a distinct upfield region (δ 5-35 ppm). |

| IR Spectroscopy | N-H stretch (~3400 cm⁻¹), Aromatic C-H (~3100 cm⁻¹), Aliphatic C-H (~2950 cm⁻¹), NO₂ asymmetric stretch (~1520 cm⁻¹), NO₂ symmetric stretch (~1340 cm⁻¹). | N-H stretch (~3400 cm⁻¹), Aromatic C-H (~3100 cm⁻¹), Cyclopropyl C-H (~3050 cm⁻¹), NO₂ asymmetric stretch (~1520 cm⁻¹), NO₂ symmetric stretch (~1340 cm⁻¹).[14] |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ at m/z 207.11. | Expected [M+H]⁺ at m/z 179.08. |

The most telling difference is in the ¹H NMR spectrum. The protons on a cyclopropyl ring are highly shielded and appear in a region (0.5-1.5 ppm) typically devoid of other signals, making their presence unambiguous.

Part 4: Applications and Structure-Activity Relationship (SAR) Insights

The 2-nitroaniline scaffold is a precursor to many valuable compounds.[1][15] The choice of N-cycloalkyl group is critical for tailoring the final molecule for specific applications, particularly in drug discovery.

Caption: SAR implications of substituting a cyclopentyl vs. a cyclopropyl group.

Medicinal Chemistry and Drug Development

-

N-cyclopropyl-2-nitroaniline: The cyclopropyl group is a "privileged" motif in modern drug design.[6][7] Its incorporation often leads to:

-

Increased Potency: The ring's rigidity can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding to a target.[7]

-

Enhanced Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger than those in typical alkyl chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[6]

-

Improved Selectivity: The well-defined spatial vector of the cyclopropyl group can be exploited to avoid undesirable interactions with off-target proteins.[6] Derivatives of N-cyclopropyl-nitroanilines have been investigated for their potential biological activities, including antimicrobial and anticancer properties.[14]

-

-

This compound: The cyclopentyl group is a more traditional lipophilic substituent. Its primary roles in SAR are:

-

Modulating Lipophilicity: Increasing the cyclopentyl group size can enhance binding in hydrophobic pockets and improve membrane permeability, which is crucial for oral bioavailability.

-

Exploring Conformational Space: The flexibility of the cyclopentyl ring allows it to adopt various conformations, which can be advantageous if the exact binding pose is unknown. This compound serves primarily as a synthetic intermediate for agrochemicals and pharmaceuticals where increased lipophilicity and a simple alkyl substituent are desired.[8]

-

Conclusion

While this compound and N-cyclopropyl-2-nitroaniline differ by only two carbons, the structural, electronic, and conformational consequences are profound. The cyclopentyl derivative is a classic lipophilic building block, valued for its simplicity and steric bulk. In contrast, the cyclopropyl analogue is a modern, strategic component whose unique electronic properties and metabolic stability are deliberately exploited in the design of high-potency, selective therapeutics.

Understanding these core differences is paramount for the medicinal chemist and the process scientist. The choice is not merely one of size, but of function. The cyclopropyl group offers rigidity, metabolic resistance, and electronic participation, while the cyclopentyl group provides lipophilicity and conformational flexibility. This guide has illuminated these distinctions, providing the technical foundation necessary for researchers to make informed decisions in the rational design and synthesis of next-generation molecules.

References

-

Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclopropyl group. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Industrial Significance of 2-Nitroaniline: Applications and Safety. Retrieved from [Link]

-

Sudha, R., et al. (n.d.). Protonated N-Alkyl-2-nitroanilines Undergo Intramolecular Oxidation of the Alkyl Chain upon Collisional Activation. National Institutes of Health (NIH). Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Nitroaniline. Retrieved from [Link]

-

Allschoolabs. (n.d.). N-Cyclopropyl-2-nitroaniline - 96%, high purity, CAS No.55432-23-0. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). N-Cyclopropyl-2,4,6-triamino-1,3,5-triazine. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, August 23). How does the cyclopropyl group influence conjugation and aromaticity? Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of A. N-cyclopropyl-2-nitroaniline. Retrieved from [Link]

-

Tallei, T. E., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Cyclopropyl group - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. scientificupdate.com [scientificupdate.com]

- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound [myskinrecipes.com]

- 9. Buy Online - N-Cyclopropyl-2-nitroaniline - 96%, high purity , CAS No.55432-23-0 - We Deliver Worldwide [allschoolabs.com]

- 10. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

- 11. prepchem.com [prepchem.com]

- 12. Protonated N-Alkyl-2-nitroanilines Undergo Intramolecular Oxidation of the Alkyl Chain upon Collisional Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 5-chloro-N-cyclopropyl-2-nitroaniline | Benchchem [benchchem.com]

- 15. chempanda.com [chempanda.com]

Methodological & Application

synthesis of N-cyclopentyl-2-nitroaniline from 2-fluoronitrobenzene

Abstract

N-cyclopentyl-2-nitroaniline is a critical intermediate in the synthesis of benzimidazole-based antivirals, dyes, and polymer stabilizers. This Application Note details a robust, high-yielding protocol for its synthesis via Nucleophilic Aromatic Substitution (

Mechanistic Insight & Reaction Logic

The Advantage

The reaction proceeds via an addition-elimination mechanism.[1] The nitro group at the ortho position is essential; it withdraws electron density from the benzene ring via both induction (-I) and resonance (-M), making the C-F carbon highly electrophilic.

Why Fluorine?

Contrary to

-

Reasoning: The rate-determining step is the nucleophilic attack and formation of the Meisenheimer complex. Fluorine's high electronegativity inductively stabilizes this anionic intermediate more effectively than other halogens.

Reaction Pathway Diagram

Figure 1: Reaction pathway demonstrating the addition-elimination mechanism.[1] The stability of the Meisenheimer complex is the critical determinant of reaction rate.

Experimental Design & Optimization

Solvent & Base Screening

The choice of solvent significantly impacts the rate. Polar aprotic solvents (DMF, DMSO) accelerate the reaction by solvating the cation of the base, leaving the amine nucleophile more "naked" and reactive. Protic solvents (EtOH) are slower but greener and easier to work up.

| Parameter | Method A (Standard) | Method B (Green/Scale-Up) | Impact on Process |

| Solvent | DMF (Dimethylformamide) | Ethanol (EtOH) | DMF is faster; EtOH is non-toxic and allows direct crystallization. |

| Base | Excess Cyclopentylamine | Inorganic bases require filtration; Excess amine acts as solvent/base. | |

| Temp | 60°C | Reflux (~78°C) | Higher temp in EtOH compensates for lower solvent polarity. |

| Time | 2-4 Hours | 4-6 Hours | Method A is preferred for rapid library synthesis. |

| Workup | Aqueous Extraction | Concentration/Crystallization | Method B minimizes solvent waste. |

Detailed Protocols

Method A: Standard High-Throughput Protocol (DMF)

Recommended for small-scale (mg to g) synthesis where yield and speed are paramount.

Reagents:

-

Cyclopentylamine (1.2 equiv)[2]

-

Potassium Carbonate (

) (1.5 equiv) -

DMF (anhydrous, 5 mL per mmol substrate)

Procedure:

-

Setup: To a dried round-bottom flask equipped with a magnetic stir bar, add 2-fluoronitrobenzene (1.0 equiv) and anhydrous DMF.

-

Addition: Add

(1.5 equiv) followed by the dropwise addition of cyclopentylamine (1.2 equiv). -

Reaction: Heat the mixture to 60°C under an inert atmosphere (

or Ar) for 3 hours.-

Monitoring: Check via TLC (Hexane:EtOAc 4:1) or LCMS. The starting material (

) should disappear, replaced by a bright yellow/orange spot (

-

-

Workup:

-

Cool to room temperature.

-

Pour the reaction mixture into 5 volumes of ice-water.

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with Brine (2x) and Water (2x) to remove DMF.

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: The crude orange solid is often >95% pure. If necessary, recrystallize from minimal hot Ethanol or purify via flash chromatography (0-10% EtOAc in Hexanes).

Method B: Green Scale-Up Protocol (Ethanol)

Recommended for multi-gram synthesis to avoid DMF removal issues.

Reagents:

-

Cyclopentylamine (2.5 equiv) - Acts as reagent and base

-

Ethanol (Reagent grade)

Procedure:

-

Setup: Dissolve 2-fluoronitrobenzene in Ethanol (3 mL per mmol).

-

Addition: Add cyclopentylamine (2.5 equiv).

-

Reaction: Heat to Reflux (~78°C) for 4-6 hours.

-

Workup:

-

Concentrate the mixture to ~20% of its original volume.

-

Cool to 0°C to induce precipitation.

-

Add cold water to wash away cyclopentylammonium fluoride salts.

-

Filter the precipitate and wash with cold water/ethanol (9:1).

-

Dry in a vacuum oven at 40°C.

-

Experimental Workflow Diagram

Figure 2: Decision tree and workflow for the synthesis of this compound.

Characterization Data

Data derived from analogous o-nitroaniline derivatives and specific patent literature.

-

Appearance: Bright orange to yellow crystalline solid.

-

Molecular Formula:

-

Molecular Weight: 206.24 g/mol

-

Melting Point: 70–75°C (Predicted based on 2-nitroaniline analogs).

-

LC-MS:

NMR Interpretation ( , 400 MHz)

| Shift ( | Multiplicity | Integration | Assignment | Notes |

| 8.15 | Broad s | 1H | NH | Deshielded by H-bond to |

| 8.12 | dd | 1H | Ar-H3 | Ortho to Nitro group. |

| 7.40 | td | 1H | Ar-H5 | Para to amine. |

| 6.85 | d | 1H | Ar-H6 | Ortho to amine. |

| 6.65 | td | 1H | Ar-H4 | Meta to nitro. |

| 3.95 | m | 1H | N-CH (Cyclopentyl) | Methine proton. |

| 2.10 - 1.50 | m | 8H | Cyclopentyl | Ring methylene envelope. |

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete conversion | Increase temperature to 80°C or add 0.5 eq more amine. Check reagent quality (amine can absorb |

| Impurity: Phenol | Hydrolysis of Ar-F | Ensure solvents are anhydrous . Avoid hydroxide bases (NaOH/KOH); stick to Carbonates or Amine bases. |

| Oily Product | Residual DMF | Wash organic layer thoroughly with water (3x) or brine. Dry under high vacuum for >12h. |

| Dark Color | Oxidation | Perform reaction under Nitrogen/Argon. Store product in the dark. |

Safety & Hazards

-

2-Fluoronitrobenzene: Toxic if swallowed or absorbed through skin. Causes skin irritation. Use in a fume hood.

-

Cyclopentylamine: Flammable liquid. Corrosive.

-

Nitroanilines: Known to be toxic and potential mutagens. Handle with gloves and avoid dust inhalation.

-

HF Generation: The reaction generates HF (neutralized in situ to Fluoride salts). Fluoride salts are toxic; dispose of aqueous waste according to halogenated waste protocols.

References

-

Mechanism of

:-

Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]

-

- Synthesis Reference (Patent)

- Analogous Protocol (Benzimidazole Precursors)

- Physical Properties (2-Nitroaniline Analogs)

Sources

Application Note: High-Efficiency Nucleophilic Aromatic Substitution of 2-Chloronitrobenzene with Cyclopentylamine

Executive Summary

This application note details the optimized synthesis of

While standard literature often defaults to dipolar aprotic solvents (DMF, NMP) which pose downstream removal challenges, this guide presents two validated protocols:

-

Method A (Standard): High-yield synthesis using DMF for kinetic profiling or difficult scale-ups.

-